But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide Xamoterol hemifumarate is a third generation specific adrenergic ß1 receptor partial agonist.
Brand Name: Vulcanchem
CAS No.: 73210-73-8
VCID: VC0547287
InChI: InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)
SMILES: C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C36H54N6O14
Molecular Weight: 794.8 g/mol

But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide

CAS No.: 73210-73-8

Inhibitors

VCID: VC0547287

Molecular Formula: C36H54N6O14

Molecular Weight: 794.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide - 73210-73-8

CAS No. 73210-73-8
Product Name But-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Molecular Formula C36H54N6O14
Molecular Weight 794.8 g/mol
IUPAC Name but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Standard InChI InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)
Standard InChIKey QEDVGROSOZBGOZ-MZQXSLHISA-N
Isomeric SMILES C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O
SMILES C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Appearance Solid powder
Description Xamoterol hemifumarate is a third generation specific adrenergic ß1 receptor partial agonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Carwin
Corwin
Fumarate, Xamoterol
Hemifumarate, Xamoterol
ICI 118587
ICI-118587
ICI118587
Monohydrobromide, Xamoterol
Monohydrochloride, Xamoterol
Xamoterol
Xamoterol Fumarate
Xamoterol Hemifumarate
Xamoterol Maleate (2:1)
Xamoterol Monohydrobromide
Xamoterol Monohydrochloride
Xamoterol, (S)-Isomer
Xamtol
Reference 1: Cruickshank JM. Beta-blockers and heart failure. Indian Heart J. 2010 Mar-Apr;62(2):101-10. Review. PubMed PMID: 21180298.
2: Cruickshank JM. Are we misunderstanding beta-blockers. Int J Cardiol. 2007 Aug 9;120(1):10-27. Epub 2007 Apr 12. Review. PubMed PMID: 17433471.
3: Tsoi C, Swedmark S. Sulfation in dog. Curr Drug Metab. 2005 Jun;6(3):275-85. Review. PubMed PMID: 15975044.
4: Salpeter S, Ormiston T, Salpeter E. Cardioselective beta-blockers for reversible airway disease. Cochrane Database Syst Rev. 2002;(1):CD002992. Review. Update in: Cochrane Database Syst Rev. 2002;(4):CD002992. PubMed PMID: 11869646.
5: van Veldhuisen DJ, Poole-Wilson PA. The underreporting of results and possible mechanisms of 'negative' drug trials in patients with chronic heart failure. Int J Cardiol. 2001 Aug;80(1):19-27. Review. PubMed PMID: 11532543.
6: Salpeter S, Ormiston T, Salpeter E. Cardioselective beta-blocker use in patients with reversible airway disease. Cochrane Database Syst Rev. 2001;(2):CD002992. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD002992. PubMed PMID: 11406056.
7: Febo O, Cobelli F. [Exercise test in the evaluation of the efficacy of drug therapy]. Ital Heart J Suppl. 2000 Mar;1(3):393-9. Review. Italian. PubMed PMID: 10815269.
8: Carson PE. Beta-blocker therapy in heart failure: pathophysiology and clinical results. Curr Probl Cardiol. 1999 Jul;24(7):421-60. Review. PubMed PMID: 10403092.
9: Bonarjee VV, Dickstein K. Novel drugs and current therapeutic approaches in the treatment of heart failure. Drugs. 1996 Mar;51(3):347-58. Review. PubMed PMID: 8882374.
10: Shah R. CPMP note for guidance: clinical trials on the medicinal products in the treatment of cardiac failure. Methods Find Exp Clin Pharmacol. 1996;18 Suppl C:31-3. Review. PubMed PMID: 9003573.
11: Cruickshank JM. The xamoterol experience in the treatment of heart failure. Am J Cardiol. 1993 Mar 25;71(9):61C-64C. Review. PubMed PMID: 8465800.
12: Fowler MB. Controlled trials with beta blockers in heart failure: metoprolol as the prototype. Am J Cardiol. 1993 Mar 25;71(9):45C-53C. Review. PubMed PMID: 8096675.
13: Sørensen EV. Xamoterol--a beta-1-adrenoceptor partial agonist. Pharmacology and clinical use. Dan Med Bull. 1993 Mar;40(1):111-21. Review. PubMed PMID: 8472594.
14: MacFadyen RJ. Role of the circulating and tissue-based renin-angiotensin system in the development of heart failure: implications for therapy. Cardiology. 1993;83(1-2):38-48. Review. PubMed PMID: 8261485.
15: Widimský J, Cihák R. [Can pharmacotherapy in heart failure affect mortality?]. Vnitr Lek. 1992 Mar;38(3):209-19. Review. Czech. PubMed PMID: 1595210.
16: Hayashida W, Kumada T, Kawai C. [New oral drugs for the treatment of congestive heart failure]. Nihon Rinsho. 1992 Feb;50(2):413-9. Review. Japanese. PubMed PMID: 1319514.
17: Widimský J. Can pharmacological therapy influence the mortality of chronic congestive heart failure? Cor Vasa. 1992;34(1):15-30. Review. PubMed PMID: 1288941.
18: Johnson JA. Diastolic dysfunction in congestive heart failure. Clin Pharm. 1991 Nov;10(11):850-61. Review. PubMed PMID: 1794221.
19: Waller DG. Effect of drug treatment on quality of life in mild to moderate heart failure. Drug Saf. 1991 Jul-Aug;6(4):241-6. Review. PubMed PMID: 1888440.
20: Xamoterol--more trouble than it's worth? Drug Ther Bull. 1990 Jul 9;28(14):53-4. Review. PubMed PMID: 1983395.
PubChem Compound 155773
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator